molecular formula C4H3NOS B3261575 Isothiazole-3-carbaldehyde CAS No. 34490-97-6

Isothiazole-3-carbaldehyde

Cat. No.: B3261575
CAS No.: 34490-97-6
M. Wt: 113.14 g/mol
InChI Key: UTYMNDRFIGGIDB-UHFFFAOYSA-N
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Description

Isothiazole-3-carbaldehyde is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for its unique chemical properties and significant applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

Isothiazole-3-carbaldehyde, like other isothiazoles, has been found to interact with various biological targets. For instance, isothiazole derivatives have been shown to exhibit fungicidal activity against oomycetes, targeting the oxysterol-binding protein . Additionally, isothiazole-based compounds have been designed as potential antagonists of insect γ-aminobutyric acid (GABA) receptors .

Mode of Action

The interaction of this compound with its targets can lead to various changes in the biological system. For example, in the case of oomycetes, the compound may interfere with the function of the oxysterol-binding protein, thereby inhibiting the growth of these organisms . When acting as an antagonist of insect GABA receptors, this compound could potentially disrupt neurotransmission, leading to the death of the insects .

Biochemical Pathways

This compound, like other isothiazoles, is likely to affect several biochemical pathways. In Arabidopsis, derivatives of indole-3-carbaldehyde, a compound structurally similar to this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The exact biochemical pathways affected by this compound, however, remain to be fully elucidated.

Pharmacokinetics

Thiazoles, a class of compounds closely related to isothiazoles, are known to have diverse biological activities and have been used in various therapeutic applications

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, if the compound acts as a fungicide, it could lead to the death of fungal cells . If it targets insect GABA receptors, it could disrupt neurotransmission and lead to the death of the insects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, the biological environment, such as the presence of specific enzymes or transport proteins, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Isothiazole-3-carbaldehyde, like other thiazole derivatives, has been found to exhibit a wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and contributing to its diverse biological activities .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the particular biological activity being considered and the specific cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Studies in both in vitro and in vivo models are needed to fully understand these temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models . This can include threshold effects, where the compound only exerts its effects above a certain concentration, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context . It can interact with transporters or binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-3-carbaldehyde typically involves the formation of the isothiazole ring through condensation reactions. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves metal-catalyzed cyclization reactions, which provide a more efficient pathway to obtain densely substituted isothiazoles .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yields and purity. Metal-catalyzed processes are also favored in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYMNDRFIGGIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-97-6
Record name 1,2-thiazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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